molecular formula C7H10N2O3 B1581312 5-Isopropylbarbituric acid CAS No. 7391-69-7

5-Isopropylbarbituric acid

Cat. No. B1581312
CAS RN: 7391-69-7
M. Wt: 170.17 g/mol
InChI Key: GFPIGNBQTXNNAG-UHFFFAOYSA-N
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Description

5-Isopropylbarbituric acid , also known as isopropylmalonylurea , is a chemical compound with the molecular formula C₇H₁₀N₂O₃ . It falls within the class of barbiturates, which are derivatives of barbituric acid. Barbiturates have been historically used as sedatives, hypnotics, and anticonvulsants.



Synthesis Analysis

The synthesis of 5-Isopropylbarbituric acid involves the condensation of isopropylmalonic acid (or its ester) with urea . The reaction typically occurs under acidic conditions, leading to the formation of the target compound. Further purification steps may be necessary to obtain a high-purity product.



Molecular Structure Analysis

The molecular structure of 5-Isopropylbarbituric acid consists of a pyrimidine ring with two carbonyl groups (one at position 2 and another at position 4). The isopropyl group is attached to the nitrogen atom at position 5. The compound’s three-dimensional arrangement plays a crucial role in its pharmacological properties.



Chemical Reactions Analysis

5-Isopropylbarbituric acid can undergo various chemical reactions, including hydrolysis , alkylation , and oxidation . These reactions can modify its functional groups and alter its biological activity. Additionally, the compound may participate in esterification or acylation reactions.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts around 200-210°C .

  • Solubility : It is moderately soluble in water and more soluble in organic solvents.

  • Color : 5-Isopropylbarbituric acid appears as a white crystalline powder .


Scientific Research Applications

Metabolic Pathways and Analysis

  • Urinary Metabolism : A study on the urinary metabolism of propallylonal, which contains 5-isopropylbarbituric acid, found significant elimination via the kidneys and identified several metabolites. This highlights the compound's metabolic pathways and potential for analyzing metabolic processes (Köppel, Tenczer, & Beyer, 1985).

Experimental and Computational Studies

  • Energetic and Thermal Properties : An experimental and computational study provided insights into the molar energies of combustion and enthalpy of sublimation for 5-isopropylbarbituric acid. This information is crucial for understanding its thermal stability and reactivity (Szterner et al., 2016).

Plant Biology and Environmental Impact

  • Toxicity in Agricultural Contexts : Research on the herbicide isoproturon, which shares structural similarities with barbituric acids, revealed its impact on wheat plants, indicating potential environmental risks associated with such compounds (Yin, Jiang, Song, & Yang, 2008).

Metabolism in Anesthesia

  • Metabolic Products Post-Anesthesia : The urinary excretion study of enibomalum (an anesthetic) in humans revealed the presence of 5-acetonyl-5-isopropylbarbituric acid as a long-lasting metabolite. This sheds light on the metabolic fate of barbituric acid derivatives post-anesthesia (Ravn-Jonsen, 2009).

Chemical and Physical Properties Analysis

  • Solution Conformations : A study focused on the solution conformations of ethyl-1'-methylbutylbarbituric acids, related to 5-isopropylbarbituric acid, provided insights into the drug-receptor interactions and the potential medicinal implications of barbituric acid derivatives (Daves, Belshee, Anderson, & Downes, 1975).

Pharmaceutical Research

  • Anti-Inflammatory Effects : The intestinal anti-inflammatory effect of 5-aminosalicylic acid, structurally related to barbituric acids, was found to depend on the peroxisome proliferator–activated receptor-γ, suggesting a potential pathway for the therapeutic action of related compounds (Rousseaux et al., 2005).

Crystallographic Studies

  • Crystal Structure and Thermal Stability : A study on the crystal structure and thermal stability of 5-(isopropylidene)-2-thiobarbituric acid provides foundational knowledge for understanding the physical properties of similar barbituric acid derivatives (Golovnev et al., 2014).

Safety And Hazards


  • Toxicity : Barbiturates, including this compound, can be toxic and potentially lethal in high doses.

  • Dependence : Chronic use may lead to physical and psychological dependence.

  • Drug Interactions : It may interact with other medications, especially those affecting the central nervous system.

  • Handling Precautions : Proper handling procedures and protective equipment are essential due to its potential toxicity.


Future Directions

Research on 5-Isopropylbarbituric acid should focus on:



  • Pharmacological Profiling : Investigate its receptor interactions and binding affinity.

  • Therapeutic Applications : Explore its potential as an anticonvulsant or sedative.

  • Structural Modifications : Design analogs with improved properties.


properties

IUPAC Name

5-propan-2-yl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3(2)4-5(10)8-7(12)9-6(4)11/h3-4H,1-2H3,(H2,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPIGNBQTXNNAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60878949
Record name BARBITURIC ACID, 5-IPR
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Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isopropylbarbituric acid

CAS RN

7391-69-7
Record name 5-(1-Methylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
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Record name 5-Isopropylbarbituric acid
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Record name 5-Isopropylbarbituric acid
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Record name BARBITURIC ACID, 5-IPR
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Record name 5-isopropylbarbituric acid
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Synthesis routes and methods I

Procedure details

456 g (2.25 mol) of diethyl isopropylmalonate, 650 ml of a 30% methanolic sodium methoxide solution and 910 ml of methanol are charged to a 2 liter reactor equipped with an anchor stirrer. The mixture is brought to reflux for thirty minutes before adding 135 g (2.25 mol) of urea in the solid form while maintaining the reflux. The reaction mixture at the end of the reaction is a thick white suspension which is brought to dryness by evaporation of the methanol under vacuum. The residue is taken up in 1370 ml of water and then filtered after cooling to 20° C. The filtrate is treated by addition of the amount of hydrochloric acid needed to bring the pH to 2-3, and the precipitate obtained is filtered off under cold conditions and washed with ice-cold water in order to obtain 267 g of 5-(1-methylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione.
Quantity
456 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
910 mL
Type
solvent
Reaction Step One
Name
Quantity
135 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium metal (1.28 kg, 55.65 mol) was dissolved in ethanol (25 L) under nitrogen atmosphere at 0° C. (bath temperature). Diethyl malonate (7.45 kg, 46.51 mol) was added to the solution and the mixture was heated to 80° C. 2-Bromopropane (8.00 kg, 65 mol) was added dropwise to the solution for 1 hour, and the solution was refluxed for 10 hours. The solution was cooled to room temperature. Sodium metal (1.22 kg, 53.04 mol) was dissolved into the solution under nitrogen atmosphere at 0° C. Urea (2.78 kg, 46.28 mol) in methanol (15 L) was added to the solution over 2 hours and the reaction mixture was refluxed for 20 hours. The reaction mixture was diluted with water (35 L) and conc. HCl (5 L), and cooled to room temperature. The precipitate was collected by filtration, washed with water (20 L), ether (15 L), n-hexane (20 L) and dried in vacuum at 40° C. for 10 hours to give 5-isopropylbarbituric acid as a white solid (3.42 kg, 20.10 mol, 43% yield).
Quantity
1.28 kg
Type
reactant
Reaction Step One
Quantity
25 L
Type
solvent
Reaction Step One
Quantity
7.45 kg
Type
reactant
Reaction Step Two
Quantity
8 kg
Type
reactant
Reaction Step Three
Quantity
1.22 kg
Type
reactant
Reaction Step Four
Name
Quantity
2.78 kg
Type
reactant
Reaction Step Five
Quantity
15 L
Type
solvent
Reaction Step Five
Name
Quantity
35 L
Type
solvent
Reaction Step Six
Name
Quantity
5 L
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
P Szterner, TLP Galvão, LMPF Amaral… - Thermochimica …, 2016 - Elsevier
… The standard molar enthalpy of sublimation of 5-isopropylbarbituric acid was obtained either directly by high temperature Calvet microcalorimetry, or indirectly by applying the Clausius–…
Number of citations: 12 www.sciencedirect.com
T Gelbrich, I Meischberger… - … Section C: Structural …, 2015 - scripts.iucr.org
… two of the listed crystal structures have the maximum space-group symmetry (C2/c; Z' = 1), namely form (Ib) and polymorph I of ipral (systematic name: 5-ethyl-5-isopropylbarbituric acid). …
Number of citations: 12 scripts.iucr.org
J Lee - Journal of the American Chemical Society, 1938 - ACS Publications
… acid (V) with hydrogen peroxide gave 5-isopropylbarbituric acid (IV) identical with that produced … of 5-isopropyl-2-thiobarbituric acid (II) also gives 5-isopropylbarbituric acid. Alkylation …
Number of citations: 8 pubs.acs.org
A Ravn‐Jonsen - Acta Pharmacologica et Toxicologica, 1970 - Wiley Online Library
… VIII; 5-acetonyl-5-isopropylbarbituric acid: 3.4 g isopropylbarbituric acid is dissolved in an equivalent quantity of 30 % sodium hydroxide solution, and 3 g bromacetone is added. The …
Number of citations: 4 onlinelibrary.wiley.com
DA Doornbos, RA De Zeeuw - Pharmaceutisch Weekblad, 1971 - hero.epa.gov
… studied were: 1-methyl-5, 5-dipropyl-; 1, 5-dimethyl-5-isopropyl-; 1, 5-dimethyl-5-ethyl-; 1-methyl-5-ethyl-5-butyl-; 1-methyl-5, 5-diallyl-; and 1-methyl-5-propyl-5-isopropylbarbituric acid. …
Number of citations: 6 hero.epa.gov
RW Hogg, CS Biswas, HP Broquist - Journal of Bacteriology, 1965 - Am Soc Microbiol
… A subinhibitory level of 1-hydroxy-5-ethyl-5isopropylbarbituric acid (hydroxyipral) was counteracted either by valine or by its early precursor, a-acetolactate, and led to a study of the …
Number of citations: 7 journals.asm.org
A Ravn‐Jonsen - Acta Pharmacologica et Toxicologica, 1973 - Wiley Online Library
… The amount recovered was excreted as 1-methyl-5-(2'oxo-3'-hydroxypropyl)-5-isopropylbarbituric acid (VI), 1-methyl-5-acetonyl5-isopropylbarbituric acid (11), and 5-acetonyl-…
Number of citations: 2 onlinelibrary.wiley.com
WT Caldwell - Journal of the American Chemical Society, 1938 - ACS Publications
… acid (V) with hydrogen peroxide gave 5-isopropylbarbituric acid (IV) identical with that produced … of 5-isopropyl-2-thiobarbituric acid (II) also gives 5-isopropylbarbituric acid. Alkylation …
Number of citations: 9 pubs.acs.org
C Köppel, J Tenczer, KH Beyer - Arzneimittel-forschung, 1985 - europepmc.org
… Urinary metabolism of 5-beta-bromoallyl-5-isopropylbarbituric acid (propallylonal, Noctal), was studied in humans after an oral dose of 400 mg. About 25% of the dose was eliminated …
Number of citations: 3 europepmc.org
AC Maehly - Analyst, 1962 - pubs.rsc.org
A simple apparatus is described by means of which sublimation in vacuo on to potassium bromide discs can be carried out with as little as 10 to 20 pg of barbiturate. The infrared …
Number of citations: 9 pubs.rsc.org

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